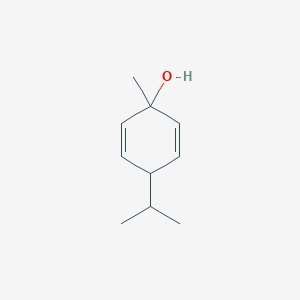

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol

Description

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4-9,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMRPCJZHWUWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C=CC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Hydroxylation of Cyclohexadienones

A pivotal strategy involves the oxidation of cyclohexadienones, as demonstrated in the synthesis of 2-ethyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. In this protocol, (diacetoxyiodo)benzene (1.1 equiv) was added to a cooled (0°C) solution of the substrate in acetonitrile-water (3:1). After gradual warming to room temperature, the reaction was quenched with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography. Although the target compound differs by substituents, this method’s success in introducing hydroxyl groups to conjugated dienes underscores its adaptability.

Table 1: Key Reaction Parameters for Oxidative Hydroxylation

Acid-Catalyzed Cyclization of Prenol Derivatives

Indirect evidence from terpene synthesis suggests that acid-mediated cyclization of prenol derivatives could yield the target compound. For instance, the formation of gamma-terpinolene in T. ammi involves cyclization of monoterpene precursors under enzymatic or acidic conditions. Applying analogous conditions (e.g., H₂SO₄ in toluene at 80°C) to 2-methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-dien-1-ol may induce rearrangement, though this hypothesis requires experimental validation.

Purification and Characterization

Chromatographic Isolation

Post-synthesis purification is critical due to the compound’s structural similarity to co-occurring terpenes. In the isolation of gamma-terpinolene, GC-MS with a DB-1 column (30 m × 0.53 mm ID) and helium carrier gas achieved baseline separation. A temperature gradient from 5°C to 270°C at 3.5°C/min facilitated the resolution of oxygenated terpenes, a method transferable to the target alcohol.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry are indispensable for structural confirmation. For example, the related compound 3-ethyl-1-hydroxy-[1,1′-biphenyl]-4(1H)-one exhibited diagnostic signals at δ 6.84 (dd, J = 9.9, 3.1 Hz) and δ 2.31 (qd, J = 7.4, 1.5 Hz) in its ¹H NMR spectrum . Similarly, the target alcohol’s conjugated diene and hydroxyl moieties would produce distinct UV-Vis absorptions near 240–260 nm, aiding characterization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Applications in Organic Chemistry

Reagent in Organic Synthesis:

Gamma-terpinene serves as a versatile reagent in the synthesis of other organic compounds. Its structure allows for various chemical modifications, making it a valuable starting material in synthetic chemistry. This includes the production of fragrances and flavoring agents due to its pleasant aroma.

Case Study: Synthesis of Fragrance Compounds

In a study focused on fragrance formulations, gamma-terpinene was utilized as a precursor for synthesizing various aromatic compounds. The resulting fragrance accords were noted for their effectiveness in providing a perception of hygiene and freshness in consumer products .

Biological Applications

Antimicrobial Activity:

Gamma-terpinene has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of microorganisms, making it useful in developing natural preservatives and disinfectants.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial effects of essential oils containing gamma-terpinene showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that formulations incorporating this compound could serve as effective alternatives to synthetic preservatives .

Applications in Medicine

Potential Diagnostic Use:

Recent research has identified gamma-terpinene as a promising volatile organic compound (VOC) for diagnostic purposes in inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS). Analysis of breath and fecal samples revealed elevated levels of this compound in affected individuals, suggesting its potential as a biomarker for these conditions .

Case Study: Diagnostic Biomarker Research

In clinical studies focusing on IBD and IBS, researchers found that measuring levels of gamma-terpinene could aid in diagnosing these conditions non-invasively. This approach highlights the compound's potential role in future diagnostic methodologies .

Environmental Applications

Insecticidal Properties:

Gamma-terpinene has been investigated for its insecticidal properties against various pests. Its effectiveness suggests potential applications in developing eco-friendly pest control solutions.

Case Study: Insect Repellent Formulations

A study assessed the insecticidal activity of formulations containing gamma-terpinene against common agricultural pests. Results indicated significant mortality rates among treated populations, supporting its use as a natural insect repellent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclic vs. Linear Dienols

- Target Compound: The cyclohexadienol core enables conjugation across the diene system, enhancing stability and electronic delocalization compared to linear analogs like hexa-2,5-dien-1-ol derivatives (e.g., compound 32 in ).

- Hexa-2,5-dien-1-ol Derivatives: Linear dienols such as (2Z,5E)-6-Iodo-3,6-bis-trimethylsilanyl-hexa-2,5-dien-1-ol (compound 32) lack the cyclic framework, reducing strain but increasing susceptibility to oxidative degradation. Silyl-protecting groups in these compounds improve thermal stability but complicate deprotection steps .

Substituent Effects

- Geminal Substituents: highlights that cyclopropyl epoxides with geminal methyl groups rearrange to hexa-2,5-dien-1-ol instead of forming dihydropyrans. This suggests that bulky substituents (e.g., isopropyl in the target compound) may similarly direct rearrangement pathways away from cyclic ethers and toward dienols .

Reactivity and Stability

- Electrophilic Additions: The conjugated diene in the target compound is less reactive than in linear dienols (e.g., compound 33) due to ring strain and steric effects from the isopropyl group.

- Acid Sensitivity: Cyclohexadienols are prone to acid-catalyzed rearrangements, as seen in , where cyclopropyl epoxides form cyclobutenes or methoxycyclobutanes in methanol .

- Oxidation: The hydroxyl group in the target compound may undergo oxidation to a ketone, though steric shielding by the isopropyl group could slow this process compared to unsubstituted dienols.

Physical Properties

| Property | 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol | Hexa-2,5-dien-1-ol (compound 32) |

|---|---|---|

| Boiling Point | Estimated >200°C (cyclic structure) | Lower (ether-soluble, linear) |

| Solubility | Moderate in organic solvents | High in ether/THF |

| Stability | Air-sensitive (hydroxyl group) | Stabilized by silyl groups |

Biological Activity

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol, also known as p-cymene, is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a colorless liquid with a pleasant odor and is widely studied for its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its antibacterial effects and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- CAS Number : 103974-36-3

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial, anti-inflammatory, and potential anticancer properties. Below, we summarize key findings from various studies.

Antimicrobial Activity

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action include:

- Disruption of Membrane Integrity : The compound affects the cytoplasmic membranes of bacteria, leading to increased permeability and leakage of cellular components such as ions and proteins .

- Inhibition of ATP Synthesis : It has been shown to inhibit ATP synthesis in bacterial cells, which is critical for their survival and replication .

- Morphological Changes : Treatment with this compound induces morphological changes in bacterial cells, resulting in structural damage that can lead to cell death .

Table 1: Antibacterial Efficacy Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.125 μg/mL | |

| Escherichia coli | 100 μg/mL | |

| Enterobacteriaceae | 10 μg/mL |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. These effects are attributed to its ability to modulate inflammatory mediators and cytokines in various biological systems. For instance, studies have shown that compounds similar to p-cymene can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-alpha .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Essential Oils : A study investigating the essential oils from Glossogyne tenuifolia found that p-cymene significantly inhibited the growth of pathogenic bacteria such as E. coli and S. aureus, demonstrating its potential as a natural antibacterial agent .

- Inflammatory Bowel Disease (IBD) : In a clinical setting, volatile organic compounds (VOCs) including p-cymene were assessed for their ability to differentiate between active IBD states and remission in patients, indicating a potential role in diagnostic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol in laboratory settings?

- Methodological Answer : Synthesis can be optimized using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) under inert atmospheres (argon/nitrogen). Key steps include:

- Purge reaction mixtures with argon for 30 minutes to eliminate oxygen interference .

- Use catalysts like PdCl₂(PPh₃)₂ and co-catalysts (e.g., CuI) to enhance reaction efficiency .

- Monitor reaction progress via TLC and purify products using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

- Characterize intermediates and final products using NMR (¹H/¹³C) and HRMS to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 500 MHz instruments for high-resolution ¹H/¹³C spectra. Assign peaks based on coupling constants (e.g., ) and splitting patterns to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental and theoretical values (e.g., 381.1597 vs. 381.1603) to validate molecular formulas .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl stretches at ~3256 cm⁻¹, alkyne stretches at ~2229 cm⁻¹) .

- HPLC with Reference Standards : Utilize impurity standards (e.g., EP/JP pharmacopeia guidelines) to quantify by-products and ensure ≥95% purity .

Q. What safety precautions should be taken when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols, especially given its acute toxicity (OSHA HCS Category 4) .

- Storage : Store at 2–8°C in airtight containers away from ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing diastereomers of this compound?

- Methodological Answer :

- Perform NOESY/ROESY experiments to identify spatial proximity of protons, distinguishing axial vs. equatorial substituents on the cyclohexadiene ring.

- Use chiral column chromatography (e.g., CHIRALPAK® IA) to separate enantiomers, followed by polarimetry or circular dichroism (CD) for optical activity confirmation .

- Compare experimental data with computational predictions (DFT calculations) for dihedral angles and coupling constants .

Q. What strategies minimize by-products during synthesis?

- Methodological Answer :

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of boronic acids in cross-coupling) and temperature (e.g., 80°C for 2 hours) to suppress side reactions .

- Catalyst Screening : Test alternatives like Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to improve regioselectivity .

- In Situ Monitoring : Use LC-MS to detect intermediates and terminate reactions before degradation occurs .

Q. How can computational modeling predict solvent effects on reactivity?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvation energies and transition states.

- Use COSMO-RS to simulate solvent polarity effects on reaction rates and by-product formation.

- Validate models against experimental kinetic data (e.g., Arrhenius plots) in solvents like THF or dioxane .

Q. What protocols ensure reproducibility in crystallographic studies?

- Methodological Answer :

- Grow single crystals via slow evaporation in solvent mixtures (e.g., chloroform/methanol).

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL.

- Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for similar cyclohexadienol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.